molecular formula C10H11N3O2 B13258986 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13258986
M. Wt: 205.21 g/mol
InChI Key: PPRHSRQZLCKDNU-UHFFFAOYSA-N
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Description

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid is a pyridazine derivative featuring a pent-3-yn-1-ylamino substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridazine ring. This compound belongs to a broader class of pyridazinecarboxylic acids, which are recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties . The synthesis of such compounds typically involves nucleophilic substitution at the 6-position of pyridazine precursors, as demonstrated in the reaction of methyl 6-chloro-3-pyridazinecarboxylate with primary alkylamines . The pent-3-yn-1-yl group introduces a linear alkyne chain, which may enhance lipophilicity and influence target binding compared to shorter or bulkier substituents.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-3-ynylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-7-11-9-6-5-8(10(14)15)12-13-9/h5-6H,4,7H2,1H3,(H,11,13)(H,14,15)

InChI Key

PPRHSRQZLCKDNU-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution with Pent-3-yn-1-ylamino Group:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-3-carboxylic acid derivatives exhibit significant structural diversity at the 6-position, which directly impacts their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties
6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid Pent-3-yn-1-ylamino C₁₀H₁₂N₃O₂ 206.22 g/mol High lipophilicity (alkyne chain)
6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid Prop-2-yn-1-ylamino C₈H₇N₃O₂ 177.16 g/mol Moderate lipophilicity
6-[4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid amide Piperidinyl-benzoyl C₂₄H₂₅N₄O₂ 417.48 g/mol Enhanced target selectivity (SCD1 inhibition)
6-(Boc-amino)pyridazine-3-carboxylic acid tert-Butoxycarbonyl (Boc)-amino C₁₀H₁₃N₃O₄ 239.23 g/mol Improved stability (protective group)
1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid Methyl + aryl C₁₃H₁₁N₃O₃ 257.25 g/mol Electron-withdrawing effects (antibacterial)

Key Observations:

  • Alkyne Chain Length: The pent-3-yn-1-yl group in the target compound increases molecular weight and lipophilicity compared to the shorter prop-2-yn-1-yl analog (). This may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Groups: Methyl and aryl substituents () enhance antibacterial activity by modulating electron density on the pyridazine ring.
Enzyme Inhibition
  • Stearoyl-CoA Desaturase 1 (SCD1) Inhibition: The piperidinyl-benzoyl derivative () demonstrated potent triglyceride-lowering effects in Zucker fatty rats, attributed to its bulky substituent enhancing target binding .
  • SYK Kinase Inhibition: RO9021, a 6-cyclohexylamino analog, showed oral bioavailability and kinase selectivity due to its cyclohexyl group optimizing ATP-binding pocket interactions .
Antibacterial Activity
  • 1-Aryl-4-oxo-6-methyl Derivatives: These compounds exhibited in vitro activity against Gram-positive and Gram-negative bacteria, comparable to fluoroquinolones . The methyl group at position 6 likely stabilizes the molecule-DNA gyrase interaction.

Biological Activity

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a molecular weight of approximately 205.21 g/mol. The compound features a pyridazine ring substituted with a pent-3-yn-1-yl amino group and a carboxylic acid group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various microbial strains, suggesting its potential use in treating infections caused by resistant pathogens. The mechanism of action involves interaction with microbial enzymes or receptors, altering their function and leading to antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A series of pyridazine derivatives, including this compound, were evaluated for their cytotoxicity against human cancer cell lines. The findings indicated significant inhibition of cell proliferation in breast cancer cell lines T-47D and MDA-MB-231, with IC50 values indicating effective cytotoxicity .

The anticancer activity is believed to be mediated through the induction of apoptosis and alteration of cell cycle progression. In particular, studies have shown that treatment with this compound leads to an increase in the G2/M phase population and sub-G1 phase in treated cells, indicating apoptosis induction .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed effectiveness against multiple microbial strains.
Study 2Assess anticancer propertiesSignificant cytotoxicity against breast cancer cell lines; IC50 values ranged from 20.1 to 151 nM for selected derivatives .
Study 3Mechanistic study on apoptosisInduced significant increases in G2/M phase and sub-G1 populations in treated cells, confirming apoptosis .

Comparative Analysis

The unique structure of this compound differentiates it from other similar compounds. For example:

Compound NameStructural FeaturesUnique Aspects
Picolinic AcidPyridine ring with a carboxylic acid at the 2-positionLacks alkyne functionality
Nicotinic AcidPyridine ring with a carboxylic acid at the 3-positionKnown for its role in nicotine receptors
Isonicotinic AcidPyridine ring with a carboxylic acid at the 4-positionUsed in tuberculosis treatment

The presence of the pent–3–yn–1–yl group in this compound contributes distinct chemical properties that enhance its reactivity and biological activity compared to these structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid, and what critical parameters influence yield optimization?

The synthesis typically involves coupling pent-3-yn-1-amine with a pyridazine-3-carboxylic acid derivative. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling, with copper iodide as a co-catalyst .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation . Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitoring by TLC .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns and alkyne proton integration (~2.1 ppm for terminal alkyne protons) .
  • IR spectroscopy : Identifies carboxylic acid (1700–1750 cm⁻¹) and alkyne (≈2100 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Solubility : The compound is polar, requiring methanol/water or acetonitrile/water mixtures for dissolution .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves high purity (>95%) .
  • Degradation prevention : Storage at –20°C under inert atmosphere minimizes hydrolysis of the alkyne moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for coupling reactions. For example:

  • Reaction path search : Identifies intermediates in Sonogashira coupling and evaluates steric hindrance from the pent-3-yn-1-yl group .
  • Solvent effects : COSMO-RS simulations optimize solvent selection by modeling solvation energies . Experimental validation via in situ IR or NMR monitors predicted intermediates, creating a feedback loop for pathway refinement .

Q. How to resolve contradictions in biological activity data of this compound across different cell lines?

Discrepancies may arise from:

  • Cell line variability : Differential expression of target proteins (e.g., mTOR or autophagy-related genes) .
  • Experimental design : Standardize assays (e.g., MTT vs. ATP-based viability) and control for pH, serum concentration, and incubation time .
  • Metabolic interference : Use LC-MS to quantify intracellular compound levels and confirm consistent bioavailability .

Q. What strategies can enhance the metabolic stability of this compound in preclinical studies?

  • Structural modifications : Replace the terminal alkyne with a propargyl ether to reduce cytochrome P450-mediated oxidation .
  • Prodrug approach : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify metabolic half-life and guide SAR studies .

Q. What role does the pent-3-yn-1-yl amino substituent play in the compound’s binding affinity to target proteins?

  • Molecular docking : The alkyne group’s linear geometry may occupy hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
  • SAR analysis : Compare with analogs (e.g., pent-2-yn-1-yl or hex-3-yn-1-yl) to assess chain length and branching effects on IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, revealing steric or electronic impacts of the substituent .

Methodological Guidance

  • Data contradiction analysis : Use multivariate regression to isolate variables (e.g., pH, temperature) causing divergent results .
  • Experimental replication : Conduct triplicate assays with independent synthetic batches to confirm reproducibility .
  • Interdisciplinary collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to accelerate discovery .

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